REACTION_CXSMILES
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[Br-:1].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.[CH:34]([C:37]([C:39]1[CH:48]=[CH:47][C:46]2[C:41](=[CH:42][CH:43]=[CH:44][CH:45]=2)[CH:40]=1)=[O:38])([CH3:36])[CH3:35]>O1CCCC1>[CH:40]1[C:41]2[C:46](=[CH:45][CH:44]=[CH:43][CH:42]=2)[CH:47]=[CH:48][C:39]=1[C:37]([C:34]([Br:1])([CH3:36])[CH3:35])=[O:38] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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2.16 g
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Type
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reactant
|
Smiles
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[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
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Name
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|
Quantity
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1.14 g
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Type
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reactant
|
Smiles
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C(C)(C)C(=O)C1=CC2=CC=CC=C2C=C1
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the mixture was reacted at room temperature for 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(=O)C(C)(C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 172.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |